C1CCNC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
. This notation indicates the presence of a piperidine ring, a carboxamide group, and a dichlorophenyl group in the molecule . N-(2,5-dichlorophenyl)piperidine-2-carboxamide belongs to the class of organic compounds known as piperidine carboxamides. These compounds are characterized by the presence of a piperidine ring and are often investigated for their pharmacological properties.
The synthesis of N-(2,5-dichlorophenyl)piperidine-2-carboxamide typically involves the following steps:
The molecular formula for N-(2,5-dichlorophenyl)piperidine-2-carboxamide is C₁₂H₁₄Cl₂N₂O, with a molecular weight of 273.16 g/mol. Its structure consists of:
The compound's structural characteristics can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its identity and purity.
N-(2,5-dichlorophenyl)piperidine-2-carboxamide can undergo several chemical reactions typical for amides, including:
These reactions are important for modifying the compound to explore structure-activity relationships in drug development.
The mechanism of action for N-(2,5-dichlorophenyl)piperidine-2-carboxamide largely depends on its biological targets. Research indicates that derivatives of piperidine compounds often interact with neurotransmitter receptors or enzymes involved in various physiological pathways.
Studies have shown that modifications in the structure can significantly influence binding affinity and selectivity towards specific receptors, making this compound a candidate for further pharmacological evaluation .
N-(2,5-dichlorophenyl)piperidine-2-carboxamide has significant applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2